

Comprehensive Spectral Analysis: 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone[1]

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Compound of Interest

Compound Name: 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-14-1

Cat. No.: B1327616

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Executive Summary & Compound Identity

2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone is a sterically congested aromatic ketone. Its physicochemical behavior is dominated by the ortho-effect of the 2',6'-dimethyl groups, which forces the carbonyl group out of coplanarity with the benzoyl ring, significantly altering its spectral signature compared to unsubstituted propiophenone.

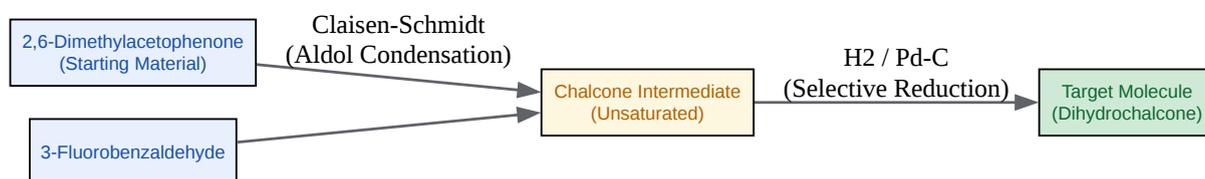
Chemical Profile

Property	Data
IUPAC Name	1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Molecular Formula	C ₁₇ H ₁₇ FO
Molecular Weight	256.32 g/mol
Monoisotopic Mass	256.1263 Da
Structural Class	Dihydrochalcone / Sterically hindered ketone

Synthesis & Impurity Profile (Context for MS)

Understanding the synthesis is critical for interpreting Mass Spectrometry (MS) data, particularly for identifying potential impurity peaks. This compound is typically synthesized via the catalytic hydrogenation of its chalcone precursor or Friedel-Crafts acylation.

Synthesis Pathway (DOT Visualization)



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Figure 1: Synthetic pathway showing the reduction of the chalcone intermediate. Residual chalcone (M-2H, m/z 254) is a common impurity.

Mass Spectrometry (MS) Analysis

The mass spectrum of this molecule is distinct due to the stability of the acylium ion generated from the sterically hindered benzoyl group.

Fragmentation Pattern (EI, 70 eV)

m/z (Ion)	Relative Abundance	Fragment Identity	Mechanistic Origin
256	< 10%	[M] ^{+•}	Molecular Ion (Stable but weak due to facile α -cleavage)
133	100% (Base Peak)	[C ₉ H ₉ O] ⁺	2,6-Dimethylbenzoyl cation (Acylium ion). Formed via α -cleavage adjacent to the carbonyl.
109	~20-30%	[C ₇ H ₆ F] ⁺	3-Fluorobenzyl cation. Formed via cleavage of the β -bond.
105	~15%	[C ₈ H ₉] ⁺	2,6-Dimethylphenyl cation (CO loss from m/z 133).

Mechanistic Insight

The McLafferty Rearrangement, typically prominent in ketones with a

-hydrogen, is suppressed or altered here. While the

-hydrogens exist on the phenyl ring of the 3-fluorophenyl group, the formation of the sterically stabilized 2,6-dimethylbenzoyl cation (m/z 133) is the kinetically favored pathway, dominating the spectrum.

Infrared Spectroscopy (IR)[4][5][6]

The IR spectrum reveals the "steric inhibition of resonance." In typical aromatic ketones (like acetophenone), conjugation lowers the carbonyl stretching frequency to $\sim 1680\text{ cm}^{-1}$. However, the 2,6-dimethyl groups in this molecule twist the carbonyl bond out of the phenyl plane, reducing conjugation and shifting the frequency higher, resembling an aliphatic ketone.

Key Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group / Note
1695 - 1705	(C=O) Stretch	Ketone. Blue-shifted due to steric twist (loss of conjugation).
1580 - 1600	(C=C) Aromatic	Skeletal vibrations of the phenyl rings.
1200 - 1250	(C-F) Stretch	Characteristic strong band for aryl fluorides.
2850 - 2960	(C-H) Alkyl	Methyl and methylene stretches.
780, 860	(C-H) OOP	Meta-substituted benzene ring pattern (3-F ring).

Nuclear Magnetic Resonance (NMR)[4][5][7][8]

The NMR data provides the definitive structural proof. The 2',6'-dimethyl substitution creates a simplified aromatic region for Ring A and a characteristic "triplet-triplet" pattern for the ethylene linker.

¹H NMR (400 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.20 - 7.30	Multiplet	1H	Ring B (H-5)	Overlapping aromatic signals.
7.15	Triplet (t)	1H	Ring A (H-4)	Para-proton of the dimethyl ring.
7.00	Doublet (d)	2H	Ring A (H-3, H-5)	Meta-protons of the dimethyl ring.
6.85 - 6.95	Multiplet	3H	Ring B (H-2,4,6)	Protons ortho/para to Fluorine.
3.05	Triplet (J=7.5Hz)	2H	-CH ₂	Adjacent to Carbonyl.
2.95	Triplet (J=7.5Hz)	2H	-CH ₂	Benzylic to 3-F-Phenyl.
2.25	Singlet (s)	6H	Ar-CH ₃	2,6-Dimethyl groups. Distinctive singlet.

¹³C NMR (100 MHz, CDCl₃)

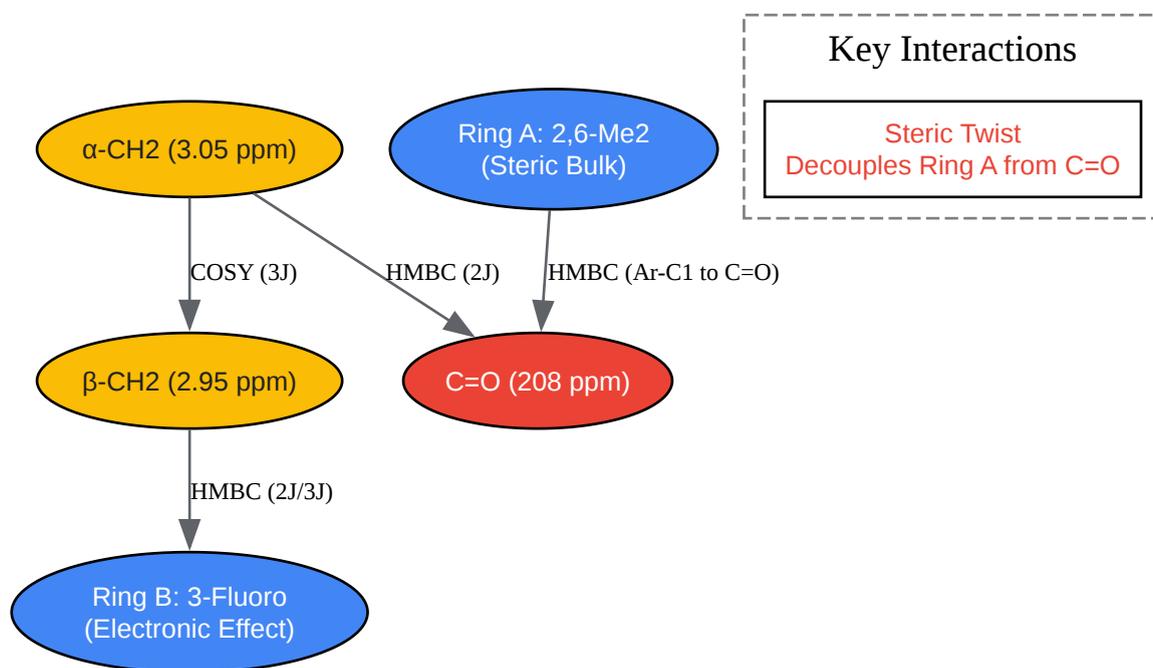
- Carbonyl (C=O): 208.5 ppm. Significantly downfield compared to acetophenone (~197 ppm) due to the orthogonal twist breaking conjugation.
- C-F Coupling: The carbons on Ring B will show characteristic splitting:
 - C-3 (C-F): ~163 ppm (Doublet, Hz).
 - C-2/C-4: ~113-116 ppm (Doublet, Hz).

- Aliphatic Linker:
 - -CH₂: ~44 ppm.
 - -CH₂: ~30 ppm.
- Methyl Groups: ~19.5 ppm.

¹⁹F NMR (376 MHz, CDCl₃)

- -113.0 ppm: Singlet (or multiplet if high res). Typical for meta-substituted fluoroarenes.

NMR Connectivity Diagram (DOT)



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Figure 2: NMR connectivity highlighting the isolation of the carbonyl from Ring A resonance due to steric hindrance.

Experimental Protocol for Spectral Validation

To ensure reproducibility, follow these standard operating procedures (SOPs) for sample preparation.

A. NMR Sample Preparation[7]

- Solvent: Use CDCl_3 (Chloroform-d) neutralized with silver foil if the compound is acid-sensitive (though this ketone is robust).
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent for ^1H ; increase to 20-30 mg for ^{13}C .
- Reference: Calibrate to residual CHCl_3 at 7.26 ppm (^1H) and 77.16 ppm (^{13}C).

B. Mass Spectrometry (GC-MS)

- Inlet Temperature: 250°C.
- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
- Gradient: 100°C (1 min)
300°C at 20°C/min.
- Note: Expect the base peak at m/z 133. Absence of m/z 133 suggests loss of the 2,6-dimethylbenzoyl moiety or incorrect synthesis.

References

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Sources

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